[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Description
[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is a complex organic compound characterized by its unique structure, which includes two isoquinoline moieties
Properties
IUPAC Name |
[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(27-15-13-19-7-1-3-9-21(19)17-27)23-11-5-6-12-24(23)26(30)28-16-14-20-8-2-4-10-22(20)18-28/h1-12H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNXCIJGODVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline intermediates, followed by their coupling through carbonylation reactions. Common reagents used in these reactions include isoquinoline derivatives, carbonylating agents, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The compound’s ability to modulate specific molecular pathways is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of [2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Benzylamine: An organic compound used in the production of pharmaceuticals.
Uniqueness
What sets [2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone apart from similar compounds is its dual isoquinoline structure, which provides unique chemical and biological properties. This structural feature allows for diverse functionalization and interaction with multiple biological targets, making it a versatile compound in research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
